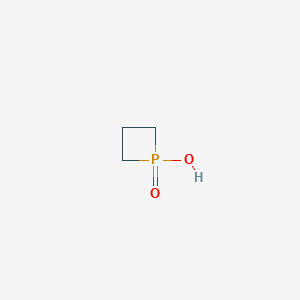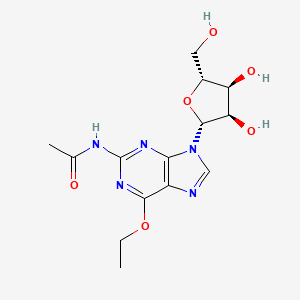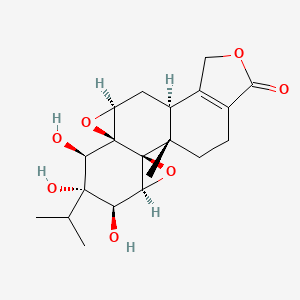
Triptriolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triptriolide is complex due to its intricate structure. It typically involves multiple steps, including the formation of the triepoxide ring system. One common synthetic route starts with the precursor abietic acid, which undergoes a series of oxidation and cyclization reactions to form the triepoxide structure .
Industrial Production Methods
Industrial production of this compound is challenging due to the low yield from natural extraction and the complexity of its synthetic route. Advances in synthetic biology have allowed for the heterologous production of this compound in engineered yeast strains, which can produce the compound more efficiently .
Chemical Reactions Analysis
Types of Reactions
Triptriolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its epoxide groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the epoxide rings under mild conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Triptriolide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored for its potential in treating autoimmune diseases, cancers, and inflammatory conditions.
Mechanism of Action
Triptriolide exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: It inhibits the activation of the NF-κB pathway, reducing inflammation and immune responses.
Induction of Apoptosis: It promotes apoptosis in cancer cells by activating caspases and other apoptotic pathways.
DNA Damage Response: It interferes with DNA repair mechanisms, particularly by inhibiting the XPB/ERCC3 component of the TFIIH complex.
Comparison with Similar Compounds
Similar Compounds
Triptolide: Another diterpene triepoxide from the same plant, with similar but distinct biological activities.
Celastrol: A quinone methide triterpene from Tripterygium wilfordii, known for its anti-inflammatory and anticancer properties.
Wilforlide A: Another compound from the thunder god vine with immunosuppressive effects.
Uniqueness
Triptriolide is unique due to its specific triepoxide structure, which confers distinct biological activities compared to other compounds. Its ability to modulate multiple cellular pathways makes it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
137131-18-1 |
|---|---|
Molecular Formula |
C20H26O7 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(1S,2S,4S,5R,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13+,14-,16+,17-,18-,19+,20+/m0/s1 |
InChI Key |
DYVDZVMUDBCZSA-LZVGCMTRSA-N |
Isomeric SMILES |
CC(C)[C@@]1([C@@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O |
Canonical SMILES |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


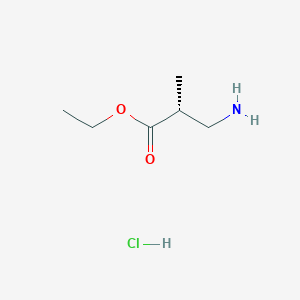

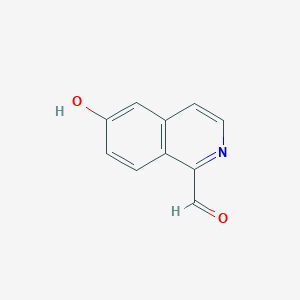
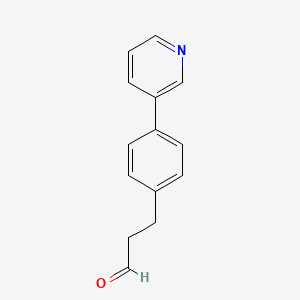
![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)


![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
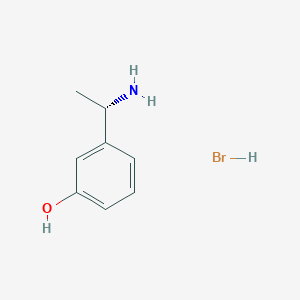
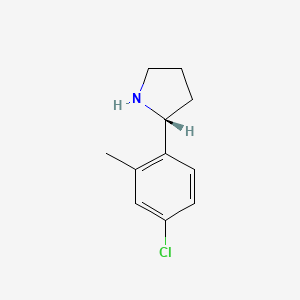
![[2,3'-Bipyridine]-5,6'-diamine](/img/structure/B12953138.png)
